2-benzamido-N-(3-(methylsulfonamido)phenyl)oxazole-4-carboxamide
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Overview
Description
2-benzamido-N-(3-(methylsulfonamido)phenyl)oxazole-4-carboxamide is a complex organic compound with diverse applications in scientific research. This compound is notable for its unique structure, which includes both benzamido and oxazole moieties, making it a valuable subject for various chemical and biological studies.
Scientific Research Applications
2-benzamido-N-(3-(methylsulfonamido)phenyl)oxazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzamido-N-(3-(methylsulfonamido)phenyl)oxazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring through cyclization reactions involving appropriate precursors such as 2-aminophenol and carboxylic acids . The benzamido and methylsulfonamido groups are introduced through subsequent substitution reactions using reagents like benzoyl chloride and methylsulfonyl chloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-benzamido-N-(3-(methylsulfonamido)phenyl)oxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the benzamido and sulfonamido groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzoyl chloride, methylsulfonyl chloride, various nucleophiles and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to amines or alcohols .
Mechanism of Action
The mechanism of action of 2-benzamido-N-(3-(methylsulfonamido)phenyl)oxazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole derivatives: These compounds share the oxazole ring structure and are known for their diverse biological activities.
Sulfonamide derivatives: Compounds with sulfonamide groups are widely studied for their antimicrobial properties.
Uniqueness
2-benzamido-N-(3-(methylsulfonamido)phenyl)oxazole-4-carboxamide is unique due to its combination of benzamido, sulfonamido, and oxazole moieties. This unique structure allows it to participate in a variety of chemical reactions and exhibit a range of biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-benzamido-N-[3-(methanesulfonamido)phenyl]-1,3-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O5S/c1-28(25,26)22-14-9-5-8-13(10-14)19-17(24)15-11-27-18(20-15)21-16(23)12-6-3-2-4-7-12/h2-11,22H,1H3,(H,19,24)(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVMKDYFVYMCODF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C2=COC(=N2)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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